molecular formula C11H16N6 B8455308 4-(5-Amino-1H-1,2,4-triazole-3-yl)-N-butyl-2-pyridinamine CAS No. 77314-79-5

4-(5-Amino-1H-1,2,4-triazole-3-yl)-N-butyl-2-pyridinamine

Cat. No. B8455308
CAS RN: 77314-79-5
M. Wt: 232.29 g/mol
InChI Key: OMICIRCDWVOJFA-UHFFFAOYSA-N
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Patent
US04276297

Procedure details

A mixture consisting of 2.5 g. (0.0108 mole) of 2-[N-mono(n-butyl)-amino]isonicotinic acid and 2.7 g. (0.0219 mole) of aminoguanidine sulfate was placed in a suitable reaction flask and heated at 200° C. for a period of three hours while under a nitrogen atmosphere. The melt was then cooled to room temperature (~25° C.), diluted with water and the pH of the resulting mixture adjusted to pH 8.0 with 1 N aqueous sodium hydroxide. The basified aqueous mixture was next filtered and the clear aqueous filtrate so obtained was subsequently concentrated in vacuo to afford a brown oil, which was thereafter triturated with methanol. After removal of the resultant solid by means of suction filtration, ethyl acetate was added to the filtrate and the latter solution was subsequently concentrated on a steam bath, followed by cooling to room temperature. In this way, there were ultimately isolated 1.04 g. of crude product (m.p. 218°-220° C.) in the form of a beige-colored precipitate. Recrystallization of the latter material from ethyl acetate/methanol then gave 467 mg (18%) of pure 3-amino-5-{2-[N-mono(n-butyl)amino]-4-pyridyl}-1,2,4-triazole, m.p. 268°-270° C. The final product was subsequently characterized by means of nuclear magnetic resonance data.
Quantity
0.0108 mol
Type
reactant
Reaction Step One
Quantity
0.0219 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([NH:5][C:6]1[CH:7]=[C:8]([CH:12]=[CH:13][N:14]=1)[C:9](O)=O)[CH2:2][CH2:3][CH3:4].S(O)(O)(=O)=O.[NH2:20][NH:21][C:22]([NH2:24])=[NH:23].[OH-].[Na+]>O>[NH2:24][C:22]1[N:23]=[C:9]([C:8]2[CH:12]=[CH:13][N:14]=[C:6]([NH:5][CH2:1][CH2:2][CH2:3][CH3:4])[CH:7]=2)[NH:20][N:21]=1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
0.0108 mol
Type
reactant
Smiles
C(CCC)NC=1C=C(C(=O)O)C=CN1
Step Two
Name
Quantity
0.0219 mol
Type
reactant
Smiles
S(=O)(=O)(O)O.NNC(=N)N
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
200 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The melt was then cooled to room temperature (~25° C.)
FILTRATION
Type
FILTRATION
Details
The basified aqueous mixture was next filtered
CUSTOM
Type
CUSTOM
Details
the clear aqueous filtrate so obtained
CONCENTRATION
Type
CONCENTRATION
Details
was subsequently concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to afford a brown oil, which
CUSTOM
Type
CUSTOM
Details
was thereafter triturated with methanol
CUSTOM
Type
CUSTOM
Details
After removal of the resultant solid
FILTRATION
Type
FILTRATION
Details
by means of suction filtration, ethyl acetate
ADDITION
Type
ADDITION
Details
was added to the filtrate
CONCENTRATION
Type
CONCENTRATION
Details
the latter solution was subsequently concentrated on a steam bath
TEMPERATURE
Type
TEMPERATURE
Details
by cooling to room temperature
CUSTOM
Type
CUSTOM
Details
Recrystallization of the latter material from ethyl acetate/methanol

Outcomes

Product
Name
Type
product
Smiles
NC1=NNC(=N1)C1=CC(=NC=C1)NCCCC
Measurements
Type Value Analysis
AMOUNT: MASS 467 mg
YIELD: PERCENTYIELD 18%
YIELD: CALCULATEDPERCENTYIELD 18.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.